N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,20-6-5-16-3-1-2-4-17(16)10-20)22-12-15-9-19(13-21-11-15)18-7-8-25-14-18/h5-11,13-14,22H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEDLVKBUPMWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.51 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, along with thiophene and pyridine rings that contribute to its biological activity .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.51 g/mol |
| Key Functional Groups | Sulfonamide, Thiophene, Pyridine |
Antibacterial Properties
Sulfonamides are recognized for their antibacterial effects. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity due to its structural components. The presence of the thiophene and pyridine rings enhances its interaction with bacterial targets.
Anti-inflammatory Effects
Research indicates that compounds containing thiophene and pyridine often display anti-inflammatory properties. This compound's potential application in treating inflammatory conditions is under investigation, as it may inhibit pathways associated with inflammation .
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in bacterial growth and inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria .
- Anti-inflammatory Evaluation : In vitro experiments were conducted to assess the anti-inflammatory potential of related compounds. These studies demonstrated that derivatives with similar structures could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial Activity | Significant efficacy against Gram-positive bacteria |
| Anti-inflammatory Evaluation | Reduction in pro-inflammatory cytokine production |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The target compound shares a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core with several analogs, but its substituents differentiate its properties. Below is a comparative analysis of key structural and molecular parameters:
*Estimated based on structural similarity to .
Key Observations:
- Heterocyclic Diversity : The target compound’s thiophene-pyridine group contrasts with pyridazine (electron-deficient) in and oxadiazole (a bioisostere for esters/amides) in . These differences may alter electronic properties and target selectivity.
- Solubility : The oxadiazole-containing compound may exhibit higher polarity due to the oxadiazole ring, whereas the thiophene group in the target compound could increase lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example, sulfonamide formation can be achieved using HATU or similar coupling agents, followed by deprotection steps (e.g., LAH reduction in THF). Structural analogs often incorporate modifications via acetylations or alkylations, as demonstrated in tetrahydronaphthalene derivatives .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential. NMR assignments focus on characteristic peaks for thiophene (δ 7.3–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and sulfonamide protons (δ 3.0–3.5 ppm). Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. How do researchers modify the sulfonamide moiety to investigate structure-activity relationships (SAR)?
- Methodological Answer : Substituents on the sulfonamide nitrogen (e.g., alkyl, aryl, or heterocyclic groups) are varied to assess binding affinity. For example, highlights thiophene-ethylamine substitutions to enhance receptor interactions, while chloronaphthalene derivatives ( ) improve hydrophobicity .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing thiophene substituents into the pyridine-tetrahydronaphthalene scaffold?
- Methodological Answer : Solvent choice (anhydrous DCM or THF), temperature control (0°C for exothermic steps), and catalyst selection (e.g., pyridinium p-toluenesulfonate for acetal protection) are critical. demonstrates yield improvements (59–71%) via stoichiometric adjustments and inert atmospheres .
Q. How can stereochemical ambiguities in chiral tetrahydronaphthalene derivatives be resolved?
- Methodological Answer : Chiral HPLC or enzymatic resolution separates enantiomers. Computational tools (e.g., ACD/Labs Percepta) predict stereochemical outcomes using InChI descriptors, while stereospecific reducing agents (e.g., LAH) preserve configuration during synthesis .
Q. What analytical challenges arise in impurity profiling, and how are they addressed?
- Methodological Answer : By-products from incomplete reactions (e.g., unreacted intermediates) require LC-MS and gradient HPLC for detection. emphasizes impurity thresholds (e.g., <0.1% for unspecified impurities), while uses column chromatography (silica gel, EtOAc/hexane) for purification .
Q. How can computational chemistry predict physicochemical properties of novel sulfonamide derivatives?
- Methodological Answer : Tools like ACD/Labs Percepta calculate logP, solubility, and pKa. For example, predicts molecular weight (461.53 g/mol) and stereoisomerism using the InChI framework, guiding solubility optimization for bioassays .
Q. What considerations are critical in designing bioactivity assays for this compound?
- Methodological Answer : Solubility in DMSO/ACN, target receptor binding (e.g., enzyme inhibition via sulfonamide interactions), and cytotoxicity screening (MTT assays) are prioritized. Ligand-receptor docking studies () and crystallographic data ( ) inform assay parameters .
Data Contradiction Analysis
- Example : Conflicting yields in sulfonamide coupling (59% vs. 71% in ) may stem from solvent purity or catalyst activity. Researchers should replicate reactions under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere) to validate reproducibility .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
